5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride
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Overview
Description
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . It is a derivative of sulfonyl chloride, characterized by the presence of an acetamido group at the 5-position, a hydroxy group at the 2-position, and a sulfonyl chloride group at the 1-position of the benzene ring . This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-2-hydroxybenzene-1-sulfonyl chloride typically involves the following steps:
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-acetamido-2-hydroxybenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Hydrolysis reactions are usually performed in aqueous acidic or basic conditions.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Industry:
Chemical Manufacturing: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-acetamido-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity is utilized in various chemical transformations, including the synthesis of sulfonamides, sulfonate esters, and sulfonothioates .
Comparison with Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: This compound is structurally similar but lacks the sulfonyl chloride group.
5-Acetamido-2-hydroxybenzenesulfonic acid: This is the hydrolysis product of 5-acetamido-2-hydroxybenzene-1-sulfonyl chloride.
Uniqueness:
Properties
IUPAC Name |
5-acetamido-2-hydroxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-6-2-3-7(12)8(4-6)15(9,13)14/h2-4,12H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGYJKBGAZWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585334 |
Source
|
Record name | 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81593-07-9 |
Source
|
Record name | 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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